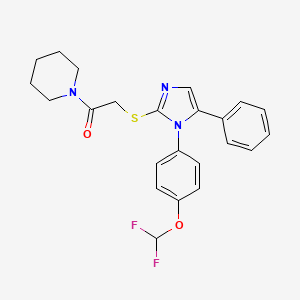
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H23F2N3O2S and its molecular weight is 443.51. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
A study by Abdel-Wahab, Awad, and Badria (2011) outlines the synthesis of new imidazole-based heterocycles, including derivatives related to the specified compound, demonstrating excellent antibacterial activities with minimal inhibitory concentration (MIC) values ranging between 21.9 and 43.8 μg/mL. Additionally, certain compounds showcased potent antioxidant reagents and exhibited significant antioxidative activity, effectively inhibiting lipid peroxidation and erythrocyte hemolysis (Abdel-Wahab, Awad, & Badria, 2011).
Cytotoxicity and Anticancer Potential
The cytotoxicity and potential anticancer properties of related compounds have been extensively explored. For example, compounds synthesized from related precursors showed notable cytotoxic activity using in vitro assays, such as the Ehrlich ascites assay, highlighting their potential in cancer treatment. Specifically, certain derivatives demonstrated high cytotoxic activity, suggesting their utility as potent anticancer agents (Abdel-Wahab, Awad, & Badria, 2011).
Synthesis and Structural Analysis
Research by Govindhan et al. (2017) delves into the synthesis and characterization of a related compound, focusing on its structural analysis through spectroscopic methods and crystallography. The study highlights the compound's thermal stability and provides insights into its potential biological applications through cytotoxicity evaluations and molecular docking studies (Govindhan et al., 2017).
Antileukemic Activity
Vinaya et al. (2012) synthesized novel derivatives exhibiting significant antileukemic activity against human leukemic cell lines. The study underscores the importance of structural modifications to enhance the biological efficacy of such compounds, with specific derivatives showing promising results in inhibiting leukemia cell proliferation (Vinaya et al., 2012).
Antifungal and Antibacterial Activities
Merugu, Ramesh, and Sreenivasulu (2010) focused on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, derived from related precursors, which were evaluated for their antibacterial activity. The innovative synthesis approach and the biological screening of these compounds contribute to the development of new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2S/c24-22(25)30-19-11-9-18(10-12-19)28-20(17-7-3-1-4-8-17)15-26-23(28)31-16-21(29)27-13-5-2-6-14-27/h1,3-4,7-12,15,22H,2,5-6,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSQYPIVCYSXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)
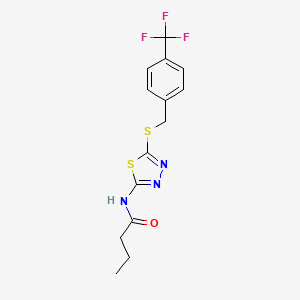

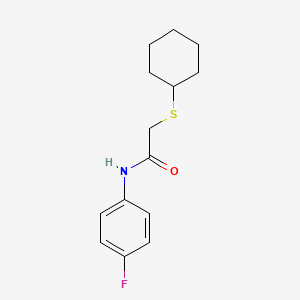

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2714619.png)
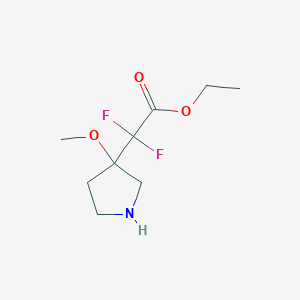
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)
![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)
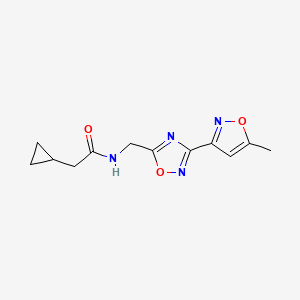
![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)


